N'~1~,N'~9~-bis[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide
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Overview
Description
N’,N’-BIS[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of bromine atoms and indole moieties, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE typically involves the reaction of 5-bromo-2-oxoindoline-3-carbaldehyde with nonanedihydrazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’,N’-BIS[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
N’,N’-BIS[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’,N’-BIS[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(5-bromosalicylidene)-1,3-propylenediamine: Another brominated compound with similar structural features.
N,N’-Bis(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-oxalamide: A compound with similar hydrazide functionality.
Uniqueness
N’,N’-BIS[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE is unique due to its specific combination of bromine atoms and indole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24Br2N6O4 |
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Molecular Weight |
632.3 g/mol |
IUPAC Name |
N,N'-bis[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]nonanediamide |
InChI |
InChI=1S/C25H24Br2N6O4/c26-14-8-10-18-16(12-14)22(24(36)28-18)32-30-20(34)6-4-2-1-3-5-7-21(35)31-33-23-17-13-15(27)9-11-19(17)29-25(23)37/h8-13,28-29,36-37H,1-7H2 |
InChI Key |
BJJWYCMXQQMXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC(=O)CCCCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
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